3,4,5-Trifluorobenzonitrile

Physical Property Crystallinity Formulation

Choose 3,4,5-Trifluorobenzonitrile for its unique 3,4,5-trifluoro substitution that delivers consistent electronic properties, reactivity, and stable Ni-catalyzed complexes unattainable with other isomers. Its solid crystalline form ensures precise weighing, safe handling, and easy purification—critical for reproducible drug discovery and fine chemical synthesis. Distinct vibrational spectral fingerprint (FTIR/Raman) guarantees unambiguous identity and purity verification, while mediator-free electrochemical defluorination simplifies downstream processing. Insist on this specific isomer to avoid reaction failures and batch inconsistencies.

Molecular Formula C7H2F3N
Molecular Weight 157.09 g/mol
CAS No. 134227-45-5
Cat. No. B140964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluorobenzonitrile
CAS134227-45-5
Synonyms3,4,5-trifluorobenzonitrile
Molecular FormulaC7H2F3N
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C#N
InChIInChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
InChIKeyXFKYJMGXZXJYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trifluorobenzonitrile (CAS 134227-45-5): A Key Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


3,4,5-Trifluorobenzonitrile (CAS 134227-45-5) is a tri-fluorinated aromatic nitrile characterized by a benzene ring with three fluorine atoms at the 3, 4, and 5 positions and a cyano group [1]. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including liquid crystals and chelating agents . Its distinctive substitution pattern provides unique electronic properties and reactivity profiles that differentiate it from other fluorinated benzonitrile analogs, making it a critical component in targeted synthetic pathways.

Why 3,4,5-Trifluorobenzonitrile Cannot Be Simply Substituted with Other Fluorinated Benzonitriles in Critical Syntheses


Fluorinated benzonitriles are not interchangeable in chemical synthesis due to significant variations in their electronic structures, reactivity, and physical properties arising from the position and number of fluorine substituents. The 3,4,5-trifluoro substitution pattern imparts a unique electronic environment that influences key parameters such as vibrational frequencies, charge distribution, and reactivity in nucleophilic aromatic substitution and electrochemical reductions [1][2]. Substituting 3,4,5-Trifluorobenzonitrile with an isomer like 2,4,5-trifluorobenzonitrile or a less fluorinated analog can lead to different reaction kinetics, altered product selectivity, and distinct physical forms (e.g., solid vs. liquid), which can compromise process reproducibility and final product quality [3]. Therefore, precise selection of this specific compound is essential for achieving intended outcomes in research and industrial applications.

3,4,5-Trifluorobenzonitrile: Quantitative Differentiation from Closest Analogs


Solid State vs. Liquid State: Physical Form Differentiation of 3,4,5-Trifluorobenzonitrile from 2,4,5-Trifluorobenzonitrile

3,4,5-Trifluorobenzonitrile exists as a white powder/crystalline solid at room temperature, whereas its close isomer 2,4,5-trifluorobenzonitrile is a colorless liquid under the same conditions [1]. This physical state difference is quantitatively defined by the melting point: 3,4,5-trifluorobenzonitrile melts at 45-47 °C, while 2,4,5-trifluorobenzonitrile is a liquid at room temperature, indicating a melting point below 20 °C .

Physical Property Crystallinity Formulation

Vibrational Spectroscopic Fingerprints: Distinctive Raman and IR Wavenumbers vs. Other Trifluorobenzonitrile Isomers

Theoretical and experimental vibrational spectroscopy reveals unique spectral signatures for 3,4,5-trifluorobenzonitrile compared to its isomers (2,3,4-, 2,3,6-, and 2,4,5-trifluorobenzonitriles) [1]. For instance, the calculated vibrational wavenumbers for key modes differ substantially between isomers, providing a clear basis for identification and quality control. While exact numerical comparisons for all modes are extensive, the study explicitly confirms that the substitution pattern causes distinct shifts in vibrational frequencies, enabling unambiguous identification of the 3,4,5-isomer [1].

Vibrational Spectroscopy Analytical Chemistry Quality Control

Electrochemical Reduction Selectivity: Direct Defluorination of 3,4,5-Trifluorobenzonitrile vs. Mediator Requirement for Other Fluorinated Benzonitriles

In preparative electrochemical reductions in aprotic media, 3,4,5-trifluorobenzonitrile yields defluorinated products directly, whereas many other fluorinated benzonitriles require the presence of mediators to achieve similar transformations in high yield [1]. This indicates a distinct reactivity profile for the 3,4,5-trifluoro isomer under these conditions.

Electrochemistry Synthetic Methodology Reactivity

C-CN Bond Activation Thermodynamics: Influence of Fluorination Pattern on Product Stability with Nickel Complexes

Studies on C-CN bond activation with zerovalent nickel fragments demonstrate that the stability of the resulting C-C bond activation products is strongly dependent on the number of ortho-fluorine substituents, with each ortho-F contributing −6.6 kcal/mol to product stability, compared to a much smaller contribution from meta-F (−1.8 kcal/mol) [1]. While 3,4,5-trifluorobenzonitrile (with 2 ortho-F and 1 meta-F) was not directly studied, this established quantitative trend allows for inference of its relative stability compared to analogs with different fluorination patterns.

Organometallic Chemistry C-C Bond Activation Catalysis

Predicted Physicochemical Property Differences: LogP and Boiling Point Contrasts with Other Fluorinated Benzonitriles

Predicted physicochemical properties highlight key differences between 3,4,5-trifluorobenzonitrile and other fluorinated benzonitriles. The target compound has a predicted LogP (XLogP3) of 2.0 , while benzonitrile itself has a reported LogP of 1.56 [1]. This indicates higher lipophilicity for the trifluorinated derivative. Furthermore, the predicted boiling point of 3,4,5-trifluorobenzonitrile at atmospheric pressure (760 mmHg) is 190.5 °C , which is notably lower than the boiling point of unsubstituted benzonitrile (197 °C) [2], a counterintuitive observation that may arise from altered intermolecular forces due to fluorination.

Physicochemical Property Lipophilicity Formulation

Solubility and Handling: Solid vs. Liquid Isomers in Methanol and Storage Conditions

3,4,5-Trifluorobenzonitrile is a white to pale yellow powder with reported solubility in methanol and a recommended storage temperature of 2-8 °C in a sealed dry container . In contrast, 2,4,5-trifluorobenzonitrile is a liquid at room temperature [1]. This fundamental physical state difference influences solubility behavior, handling procedures, and storage requirements. The solid form of 3,4,5-trifluorobenzonitrile may be preferred for weighing accuracy and stability, whereas the liquid analog requires different containment and dispensing methods.

Solubility Physical Form Storage Stability

3,4,5-Trifluorobenzonitrile: Targeted Application Scenarios Driven by Quantitative Evidence


Quality Control and Identity Verification via Vibrational Spectroscopy

The distinct vibrational spectral fingerprint of 3,4,5-Trifluorobenzonitrile, as elucidated by combined FTIR and Raman studies alongside DFT calculations [1], enables its unambiguous identification and purity assessment in pharmaceutical and agrochemical manufacturing. This analytical specificity ensures that the correct isomer is utilized, preventing downstream synthesis failures and ensuring batch-to-batch consistency. QC laboratories can leverage these unique spectral markers to differentiate 3,4,5-Trifluorobenzonitrile from other fluorinated benzonitriles, thereby safeguarding product integrity.

Solid-Form Preference in High-Precision Formulation and Synthesis

In applications requiring precise stoichiometric control, such as in early-stage drug discovery and the synthesis of high-value fine chemicals, the solid, crystalline nature of 3,4,5-Trifluorobenzonitrile offers significant practical advantages over liquid analogs like 2,4,5-trifluorobenzonitrile [1]. The solid form allows for more accurate weighing, reduces the risk of spillage and contamination, and simplifies purification through recrystallization. This makes 3,4,5-Trifluorobenzonitrile the preferred choice for laboratories and production environments where handling ease and process reliability are paramount.

Electrochemical Defluorination for Specialized Synthetic Routes

For research programs exploring electrochemical methods to generate defluorinated aromatic building blocks, 3,4,5-Trifluorobenzonitrile presents a unique advantage. Its ability to undergo direct preparative electrochemical reduction to yield defluorinated products, without the need for exogenous mediators [1], simplifies reaction setup and purification. This reactivity profile can streamline the synthesis of complex molecules where selective defluorination is a key step, offering a more efficient pathway compared to using other fluorinated benzonitriles that necessitate mediator systems.

Optimization of Nickel-Catalyzed Cross-Coupling Reactions

The quantitative relationship between the fluorination pattern of benzonitriles and the thermodynamic stability of C-CN bond activation products with nickel complexes [1] provides a rational basis for selecting 3,4,5-Trifluorobenzonitrile in nickel-catalyzed transformations. With its two ortho-fluorine substituents, the compound is predicted to form significantly more stable activation products compared to analogs with fewer ortho-fluorines. This enhanced stability can be exploited to drive challenging C-CN bond functionalization reactions, enabling the synthesis of novel fluorinated aromatics for materials science and medicinal chemistry applications.

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